1,3-Dimethyl-5,6-diphenyl-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5,6-diphenyl-2-benzothiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. This compound, with its unique structure, has garnered interest for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5,6-diphenyl-2-benzothiophene typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5,6-diphenyl-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophene derivatives .
Scientific Research Applications
1,3-Dimethyl-5,6-diphenyl-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5,6-diphenyl-2-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may inhibit certain kinases or enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active site of receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiophene: The parent compound of 1,3-Dimethyl-5,6-diphenyl-2-benzothiophene.
2-Substituted Thiophenes: Compounds like suprofen and articaine, which have therapeutic applications
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl groups and methyl substitutions enhance its stability and reactivity compared to simpler thiophene derivatives .
Properties
CAS No. |
643768-05-2 |
---|---|
Molecular Formula |
C22H18S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,3-dimethyl-5,6-diphenyl-2-benzothiophene |
InChI |
InChI=1S/C22H18S/c1-15-19-13-21(17-9-5-3-6-10-17)22(14-20(19)16(2)23-15)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
QRQQKVDXHWGANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(S1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.